molecular formula C5H12ClNO2 B8053567 trans-3,4-Piperidinediol hydrochloride

trans-3,4-Piperidinediol hydrochloride

Cat. No.: B8053567
M. Wt: 153.61 g/mol
InChI Key: DGTFLCBNCAMFON-TYSVMGFPSA-N
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Description

trans-3,4-Piperidinediol Hydrochloride: is a chemical compound with the molecular formula C5H11NO2. It is a hydrochloride salt of trans-3,4-piperidinediol, a diol derivative of piperidine

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reduction of piperidine-3,4-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through catalytic hydrogenation of piperidine-3,4-dione under high-pressure hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

Types of Reactions:

  • Oxidation: this compound can be oxidized to piperidine-3,4-dione using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can be reduced to piperidine using strong reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, acidic conditions.

  • Reduction: LiAlH4, NaBH4, anhydrous ether.

  • Substitution: Halides, alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Piperidine-3,4-dione (from oxidation).

  • Piperidine (from reduction).

  • Substituted piperidines (from substitution reactions).

Scientific Research Applications

Chemistry: trans-3,4-Piperidinediol Hydrochloride is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Biology: It serves as a precursor in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor ligands. Medicine: The compound has potential therapeutic applications, such as in the treatment of neurological disorders and as an intermediate in the synthesis of antiviral drugs. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which trans-3,4-Piperidinediol Hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Piperidine-3,4-dione: A related compound that can be oxidized to form trans-3,4-Piperidinediol Hydrochloride.

  • trans-3-Methylpiperidine-3,4-diol Hydrochloride: A methylated derivative with similar chemical properties.

Uniqueness: this compound is unique in its stereochemistry, as the trans configuration imparts distinct chemical and biological properties compared to its cis counterpart.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound in research and development.

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Properties

IUPAC Name

(3R,4R)-piperidine-3,4-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTFLCBNCAMFON-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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